molecular formula C8H6BrNO2 B6162921 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one CAS No. 1630263-12-5

4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6162921
CAS No.: 1630263-12-5
M. Wt: 228
InChI Key:
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Description

4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that belongs to the benzofuran family. . This compound features a benzofuran core with an amino group at the 4-position and a bromine atom at the 6-position, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives under basic conditions, followed by bromination and amination reactions . The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and brominating agents like bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity. The benzofuran core can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both amino and bromo groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1630263-12-5

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

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